molecular formula C12H9IO B1332068 1-Iodo-4-phenoxybenzene CAS No. 2974-94-9

1-Iodo-4-phenoxybenzene

Cat. No. B1332068
CAS RN: 2974-94-9
M. Wt: 296.1 g/mol
InChI Key: BDKOUDYNKRCDEC-UHFFFAOYSA-N
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Description

1-Iodo-4-phenoxybenzene is a compound that can be synthesized from iodobenzene derivatives and has potential applications in various chemical reactions. It is related to compounds that have been studied for their ability to catalyze reactions or serve as intermediates in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of compounds related to 1-Iodo-4-phenoxybenzene often involves iodobenzene or its derivatives as key starting materials. For instance, iodobenzene has been used to catalyze intramolecular oxidative cyclization reactions, which are useful for constructing complex cyclic structures with high diastereoselectivity . Additionally, iodobenzene derivatives have been employed in the synthesis of bulky benzenes through reactions with Grignard reagents and elemental iodine . These methods demonstrate the versatility of iodobenzene and its derivatives in synthesizing a variety of iodinated aromatic compounds.

Molecular Structure Analysis

The molecular structure of 1-Iodo-4-phenoxybenzene would be characterized by the presence of an iodine atom and a phenoxy group attached to a benzene ring. The steric and electronic effects of these substituents can influence the reactivity and physical properties of the molecule. For example, in the case of 1,4-diiodo-2,3,5,6-tetraarylbenzenes, increasing steric crowding can lead to interesting distortions in the benzene ring structure . Such structural analyses are crucial for understanding the reactivity patterns of iodinated aromatic compounds.

Chemical Reactions Analysis

Iodobenzene and its derivatives are known to participate in various chemical reactions. They can catalyze the functionalization of olefins , alpha-acetoxylation of ketones , and oxidative C-H amination . These reactions often involve the formation of hypervalent iodine species, which act as oxidants or electrophiles to facilitate the transformation of substrates into products with high selectivity. The ability of iodobenzene derivatives to mimic the reactivity of ozone further highlights their utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Iodo-4-phenoxybenzene would be influenced by the presence of the iodine and phenoxy groups. Iodine is a heavy atom that can impart significant polarizability to the molecule, potentially affecting its boiling point, melting point, and solubility. The phenoxy group, being an electron-donating substituent, can influence the electron density distribution in the benzene ring, which may affect the compound's reactivity towards electrophilic or nucleophilic agents. The physicochemical properties of related compounds, such as diiodobenzene derivatives, have been studied to understand their behavior in different solvents and under various reaction conditions .

Scientific Research Applications

1. Nanowire Construction on Graphite

1-Iodo-4-phenoxybenzene, as a derivative of 1-iodo-4-nitrobenzene, has been found to construct nanowires on graphite surfaces at room temperature in the air. This finding is significant for potential applications in nanotechnology and materials science, particularly for the development of new types of nanoscale devices and systems (Jiang, Wang, & Deng, 2007).

2. Crystal Structure and Interaction Studies

In related compounds like 1-iodo-3-nitrobenzene, crystal packing is formed by planar molecules linked by I...I and NO2...NO2 interactions. This provides insights into the molecular interactions and structural arrangements that could be relevant for materials based on 1-Iodo-4-phenoxybenzene and similar compounds (Merz, 2003).

3. Electrochemical Applications

The electrochemical generation of hypervalent iodine oxidant using 1-iodo-4-nitrobenzene and its derivatives demonstrates significant oxidant activity. This suggests potential applications in electrochemistry and organic synthesis, where such oxidants play a critical role (Nishiyama & Amano, 2008).

4. Liquid Crystal Applications

The structural and mesomorphism relationship of compounds related to 1-Iodo-4-phenoxybenzene, like 1-iodo-2,4,5-tri(4-alkoxyphenylethynyl)benzenes, have been studied for their potential use in liquid crystal displays. This suggests possible applications of 1-Iodo-4-phenoxybenzene in display technologies (Hsu et al., 2005).

5. Stoichiometric and Catalytic Oxidations

1-Iodo-4-phenoxybenzene, as a relative of iodoarenes, can play a role in stoichiometric and catalytic oxidations, particularly in the formation of hypervalent organo-λ3-iodanes. This highlights its potential in various organic transformations and synthetic applications (Ochiai, 2007).

6. Nonlinear Optical Crystal Applications

1-Iodo-3-Nitrobenzene, a compound similar to 1-Iodo-4-phenoxybenzene, has been studied for its nonlinear optical properties. This suggests potential applications of 1-Iodo-4-phenoxybenzene in the field of photonics and telecommunications (Vijaya Kumar et al., 2016).

Safety and Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the hazard statements H302-H315-H319-H335 indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

1-iodo-4-phenoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9IO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKOUDYNKRCDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334337
Record name 1-Iodo-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-4-phenoxybenzene

CAS RN

2974-94-9
Record name 1-Iodo-4-phenoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iododiphenyl ether
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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